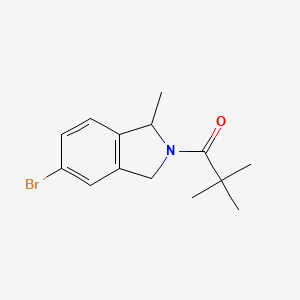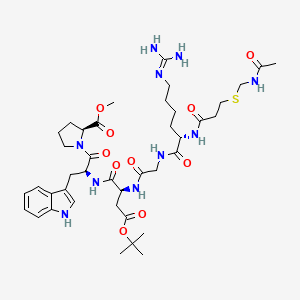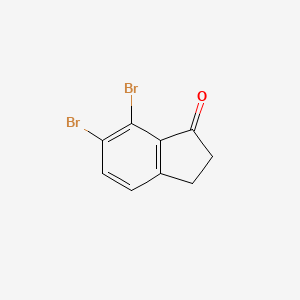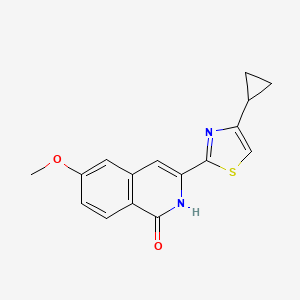
4-Bromo-5-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(trifluoromethoxy)quinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethoxy)quinoline typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using trifluoromethoxylating agents like trifluoromethyl hypofluorite (CF₃OF) or trifluoromethyl iodide (CF₃I) in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Bromo-5-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles are used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are commonly used.
Major Products:
Substitution Products: Amino, thio, or alkoxy derivatives of quinoline.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Aryl or alkyl-substituted quinoline derivatives.
科学的研究の応用
4-Bromo-5-(trifluoromethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 4-Bromo-5-(trifluoromethoxy)quinoline depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activities.
Material Science: Its electronic properties are utilized in the design of organic semiconductors and light-emitting diodes (LEDs).
類似化合物との比較
- 4-Bromo-6-(trifluoromethoxy)quinoline
- 4-Bromo-8-(trifluoromethoxy)quinoline
- 4-Bromo-5-(trifluoromethyl)quinoline
Comparison:
- 4-Bromo-5-(trifluoromethoxy)quinoline is unique due to the specific positioning of the trifluoromethoxy group, which influences its reactivity and biological activity.
- 4-Bromo-6-(trifluoromethoxy)quinoline and 4-Bromo-8-(trifluoromethoxy)quinoline have different substitution patterns, leading to variations in their chemical and biological properties.
- 4-Bromo-5-(trifluoromethyl)quinoline lacks the oxygen atom in the trifluoromethoxy group, resulting in different electronic and steric effects.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future research and applications
特性
分子式 |
C10H5BrF3NO |
|---|---|
分子量 |
292.05 g/mol |
IUPAC名 |
4-bromo-5-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H |
InChIキー |
PKURERVFIPFDDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)



![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)








